molecular formula C13H11NO2 B1393176 2-(2-Methylphenyl)isonicotinic acid CAS No. 883528-31-2

2-(2-Methylphenyl)isonicotinic acid

Cat. No.: B1393176
CAS No.: 883528-31-2
M. Wt: 213.23 g/mol
InChI Key: YIYGNARQGCKWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acids It is characterized by the presence of a 2-methylphenyl group attached to the isonicotinic acid moiety

Mechanism of Action

Target of Action

2-(2-Methylphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .

Pharmacokinetics

The rapid acetylators acetylated isoniazid 5–6 times more rapidly than the slow acetylators . Acid-labile hydrazones were also formed, and some isoniazid was hydrolyzed directly to isonicotinic acid . The conjugation of isonicotinic acid with glycine and the acetylation of isoniazid appeared to be partially saturated in vivo after the administration of doses of as little as 250 mg of either compound .

Result of Action

The result of the action of this compound is the inhibition of the synthesis of mycolic acids, leading to the death of the mycobacteria . This makes it an effective treatment for tuberculosis and other mycobacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility of isonicotinic acid in various solvents can affect its bioavailability and efficacy . Additionally, thermal decomposition can lead to the release of irritating gases and vapors , which could potentially affect the stability of the compound.

Biochemical Analysis

Biochemical Properties

2-(2-Methylphenyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the specific context. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or metabolic regulatory properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the reaction of 2-methylphenylboronic acid with isonicotinic acid under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methylene chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of this compound .

Scientific Research Applications

2-(2-Methylphenyl)isonicotinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylphenyl)isonicotinic acid include:

  • Isonicotinic acid
  • 2-Methylisonicotinic acid
  • 4-Methylisonicotinic acid
  • Isoniazid
  • Iproniazid

Uniqueness

This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isonicotinic acid derivatives and may contribute to its specific applications and effects .

Properties

IUPAC Name

2-(2-methylphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYGNARQGCKWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679495
Record name 2-(2-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883528-31-2
Record name 2-(2-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methylphenyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Methylphenyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methylphenyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methylphenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.